molecular formula C16H14O3 B14588399 [2-(4-Methylbenzoyl)phenyl]acetic acid CAS No. 61561-55-5

[2-(4-Methylbenzoyl)phenyl]acetic acid

Cat. No.: B14588399
CAS No.: 61561-55-5
M. Wt: 254.28 g/mol
InChI Key: BHQMVAYTVNPBFD-UHFFFAOYSA-N
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Description

[2-(4-Methylbenzoyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a phenylacetic acid backbone with a 4-methylbenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylbenzoyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by the introduction of the acetic acid moiety. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylbenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylbenzoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for investigating biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(4-Methylbenzoyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group attached to the acetic acid moiety.

    Benzoic acid: Contains a benzene ring with a carboxylic acid group.

    Cinnamic acid: Features a phenyl group with an acrylic acid moiety.

Uniqueness

[2-(4-Methylbenzoyl)phenyl]acetic acid is unique due to the presence of both a 4-methylbenzoyl group and a phenylacetic acid backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

61561-55-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-(4-methylbenzoyl)phenyl]acetic acid

InChI

InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)16(19)14-5-3-2-4-13(14)10-15(17)18/h2-9H,10H2,1H3,(H,17,18)

InChI Key

BHQMVAYTVNPBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

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